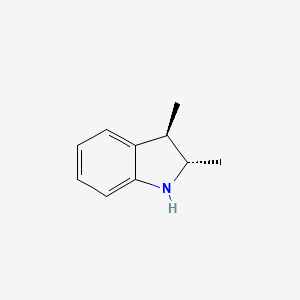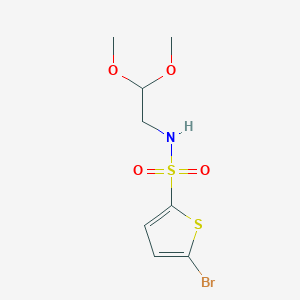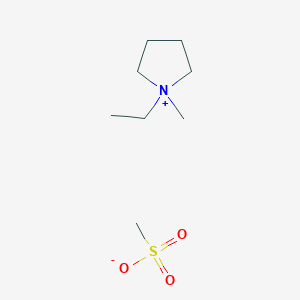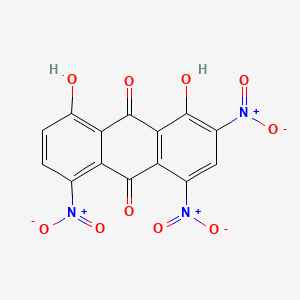
Aluminum, dibutyl((3E)-3-octen-1-olato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, dibutyl((3E)-3-octen-1-olato)- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features aluminum coordinated with dibutyl groups and an octen-1-olato ligand, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, dibutyl((3E)-3-octen-1-olato)- typically involves the reaction of aluminum alkyls with octen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum species. Common solvents used include toluene or hexane, and the reaction is often performed at low temperatures to control the reactivity of the aluminum alkyls.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where aluminum alkyls are reacted with octen-1-ol in a controlled environment. The process ensures high purity and yield by minimizing exposure to air and moisture. Advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
Aluminum, dibutyl((3E)-3-octen-1-olato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The octen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can be used.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines can be introduced in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: New organoaluminum compounds with different ligands.
科学研究应用
Chemistry
In chemistry, Aluminum, dibutyl((3E)-3-octen-1-olato)- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to activate monomers and control polymer growth makes it valuable in creating high-performance plastics.
Biology
While not commonly used in biological applications, its derivatives may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of new therapeutic agents that can leverage its unique coordination properties.
Industry
In industry, this compound is used in the production of advanced materials, including coatings and adhesives. Its reactivity and ability to form strong bonds with various substrates make it ideal for enhancing material properties.
作用机制
The mechanism of action of Aluminum, dibutyl((3E)-3-octen-1-olato)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards further chemical reactions, such as polymerization or catalysis. The molecular targets include unsaturated hydrocarbons and other reactive organic molecules, which are transformed through the action of the aluminum center.
相似化合物的比较
Similar Compounds
Aluminum tri-sec-butoxide: Another organoaluminum compound used in similar applications.
Aluminum isopropoxide: Known for its use in organic synthesis and as a catalyst.
Aluminum ethylate: Used in the production of ethylated products and as a catalyst.
Uniqueness
Aluminum, dibutyl((3E)-3-octen-1-olato)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with a variety of substrates makes it particularly valuable in catalysis and materials science.
属性
CAS 编号 |
68900-81-2 |
|---|---|
分子式 |
C16H33AlO |
分子量 |
268.41 g/mol |
IUPAC 名称 |
dibutyl-[(E)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5+;;; |
InChI 键 |
KXNLGIZQFVRAQK-FWMLTEASSA-N |
手性 SMILES |
CCCC/C=C/CCO[Al](CCCC)CCCC |
规范 SMILES |
CCCCC=CCCO[Al](CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)







